

Technical Monograph: 3,6-Difluoro-2-methylbenzyl Chloride

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Compound of Interest

Compound Name: 3,6-Difluoro-2-methylbenzyl chloride

CAS No.: 1805062-47-8

Cat. No.: B1411590

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CAS Number: 1805062-47-8 Role: Advanced Intermediate for API Synthesis (P-CABs, Kinase Inhibitors)[1]

Part 1: Executive Summary & Chemical Identity

3,6-Difluoro-2-methylbenzyl chloride is a highly functionalized aromatic electrophile.[1] Its structure combines a reactive chloromethyl group with a specific substitution pattern (two fluorine atoms and an ortho-methyl group) designed to modulate the metabolic stability and lipophilicity of drug candidates. It is particularly relevant in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and next-generation kinase inhibitors where the "difluorobenzene" motif is critical for binding affinity and preventing oxidative metabolism.[1]

Chemical Profile

Property	Specification
IUPAC Name	1-(Chloromethyl)-3,6-difluoro-2-methylbenzene
CAS Number	1805062-47-8
Molecular Formula	C ₈ H ₇ ClF ₂
Molecular Weight	176.59 g/mol
Physical State	Low-melting solid or colorless liquid (ambient)
Boiling Point	~190–200 °C (Predicted at 760 mmHg)
Density	~1.28 g/cm ³ (Predicted)
Solubility	Soluble in DCM, THF, Ethyl Acetate, Toluene
Hazards	Corrosive (Skin/Eye), Lachrymator

Part 2: Synthetic Routes & Process Chemistry

The synthesis of **3,6-difluoro-2-methylbenzyl chloride** typically proceeds via the radical halogenation of the parent hydrocarbon, 3,6-difluoro-2-methyltoluene (also referred to as 3,6-difluoro-*o*-xylene).[1] This process requires precise control to prevent over-chlorination (formation of benzal chlorides) and to ensure regioselectivity.

Core Synthesis Protocol: Radical Chlorination

Objective: Selective monochlorination of the benzylic methyl group.

Reagents & Materials:

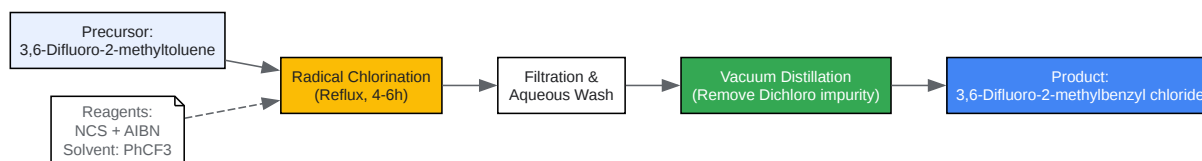
- Substrate: 3,6-Difluoro-2-methyltoluene (1.0 equiv)
- Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 equiv) or Sulfuryl Chloride (SO₂Cl₂)[1]
- Radical Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1]
- Solvent: Trifluoromethylbenzene (PhCF₃) or Carbon Tetrachloride (CCl₄) - PhCF₃ is preferred for green chemistry compliance.[1]

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
- Dissolution: Charge the flask with 3,6-difluoro-2-methyltoluene and solvent (PhCF₃, 5 vol).
- Activation: Add the radical initiator (AIBN) and the chlorinating agent (NCS) at room temperature.
- Reaction: Heat the mixture to reflux (approx. 80–90 °C). Monitor the reaction via HPLC or GC.
 - Critical Control Point: Stop the reaction when the starting material is <5% to minimize the formation of the dichloro- impurity.
- Work-up: Cool the mixture to 0 °C to precipitate succinimide byproducts. Filter the solids.[2]
- Isolation: Wash the filtrate with water and brine. Dry over anhydrous Na₂SO₄.
- Purification: Concentrate the organic layer in vacuo. Purify the residue via vacuum distillation or silica gel column chromatography (Hexanes/EtOAc gradient) to obtain the title compound.

Reaction Engineering Diagram

The following diagram illustrates the synthetic logic and critical process controls.



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Caption: Figure 1. Radical chlorination workflow for the synthesis of **3,6-Difluoro-2-methylbenzyl chloride**.

Part 3: Applications in Drug Discovery

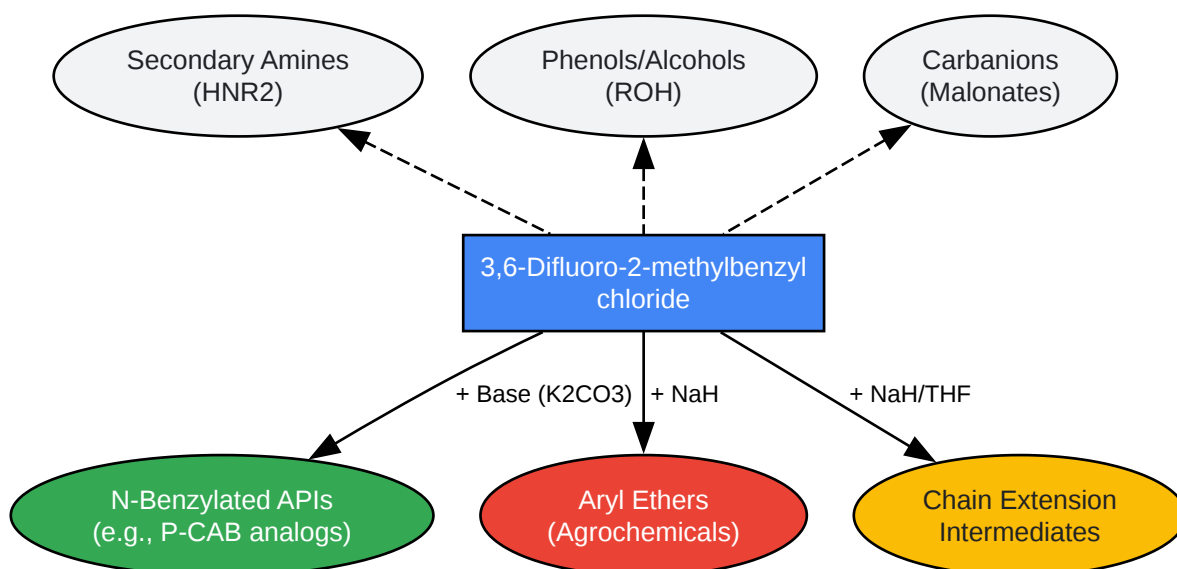
This compound serves as a critical "warhead" for introducing the 3,6-difluoro-2-methylbenzyl moiety.^[1] In medicinal chemistry, this specific substitution pattern offers three distinct advantages:

- **Metabolic Blocking:** The fluorine atoms at positions 3 and 6 block metabolic oxidation (hydroxylation) at the aromatic ring, extending the half-life of the drug.
- **Conformational Lock:** The ortho-methyl group (position 2) creates steric hindrance that can "lock" the molecule into a bioactive conformation, improving selectivity for the target receptor (e.g., H⁺/K⁺ ATPase pumps).
- **Lipophilicity Modulation:** The combination of fluorine and methyl groups increases lipophilicity (LogP), enhancing membrane permeability and oral bioavailability.

Primary Reaction Pathways

The benzylic chloride is highly reactive toward nucleophiles, facilitating the construction of complex heterocycles.

- **N-Alkylation:** Reaction with amines (e.g., pyrrole, imidazole derivatives) to form P-CAB scaffolds.^[1]
- **O-Alkylation:** Reaction with phenols or alcohols to form ether linkages common in agrochemicals.^[1]
- **C-Alkylation:** Use in Friedel-Crafts or malonate synthesis to extend the carbon skeleton.^[1]



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Caption: Figure 2. Divergent synthesis pathways utilizing the electrophilic benzyl chloride core.

Part 4: Handling & Safety Protocols

Warning: Benzyl halides are potent lachrymators (tear-inducing agents) and vesicants.[1] Strict safety adherence is mandatory.

- PPE: Wear chemical-resistant gloves (Nitrile/Silver Shield), safety goggles, and a face shield.
- Ventilation: All operations must be performed inside a certified fume hood.
- Decontamination: Spills should be neutralized with a dilute solution of ammonia or sodium carbonate to quench the alkylating potential.
- Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the benzyl alcohol.

References

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